[(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine [(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844035
InChI: InChI=1S/C11H21N3/c1-5-14-11(6-7-13-14)8-12-10(4)9(2)3/h6-7,9-10,12H,5,8H2,1-4H3
SMILES:
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol

[(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine

CAS No.:

Cat. No.: VC17844035

Molecular Formula: C11H21N3

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

[(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine -

Specification

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-3-methylbutan-2-amine
Standard InChI InChI=1S/C11H21N3/c1-5-14-11(6-7-13-14)8-12-10(4)9(2)3/h6-7,9-10,12H,5,8H2,1-4H3
Standard InChI Key CCDXWUIJKHQHNZ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNC(C)C(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, (1-ethyl-1H-pyrazol-5-yl)methyl-(3-methylbutan-2-yl)amine, reflects its bifunctional structure: a pyrazole ring substituted with an ethyl group at the 1-position and a methylamine group at the 5-position, linked to a branched 3-methylbutan-2-yl amine moiety . Its molecular formula is C₁₁H₂₁N₃, with a molecular weight of 195.3 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1522569-34-1
Molecular FormulaC₁₁H₂₁N₃
Molecular Weight195.3 g/mol
SynonymsAKOS026742495, EN300-163431

Stereochemical Considerations

The compound’s structure permits conformational flexibility due to the rotation around the methylene (-CH₂-) bridge connecting the pyrazole and amine groups. Computational models suggest a low-energy gauche conformation stabilizes the molecule via van der Waals interactions between the pyrazole ring and the branched alkyl chain .

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous pyrazole-amine derivatives are typically synthesized via:

  • Nucleophilic Substitution: Reaction of 5-(chloromethyl)-1-ethyl-1H-pyrazole with 3-methylbutan-2-amine under basic conditions .

  • Reductive Amination: Condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methylbutan-2-amine using a reducing agent like sodium cyanoborohydride .

Yield optimization remains challenging due to steric hindrance from the branched alkyl amine, often requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMF .

Stability and Degradation

The compound is stable under inert atmospheres but prone to oxidation at the amine center upon prolonged exposure to air, forming N-oxide byproducts . Hydrolytic stability tests indicate no decomposition in aqueous solutions at pH 5–9 over 24 hours .

PropertyValueMethod
LogP2.8ACD/Labs
Water Solubility<1 mg/mLACD/Labs
pKa9.2ChemAxon

Applications in Research

Pharmaceutical Intermediates

The compound’s amine and pyrazole motifs are valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Pyrazole derivatives exhibit affinity for adenosine A₂A receptors, suggesting potential in neurodegenerative disease therapeutics .

Ligand Design in Coordination Chemistry

The tertiary amine serves as a Lewis base, enabling coordination to transition metals like Cu(II) and Pd(II). Such complexes are explored for catalytic applications, including cross-coupling reactions .

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection
Respiratory RiskH335Ensure adequate ventilation

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